2-(Dimethylamino)-6-fluorobenzoic acid
Description
Structural Significance of ortho-Substituted Benzoic Acid Derivatives
The positioning of substituents on a benzene (B151609) ring profoundly influences the molecule's characteristics. In the case of benzoic acid derivatives, placing a substituent at the ortho position (adjacent to the carboxylic acid group) can lead to significant steric and electronic effects. mdpi.comwikipedia.org This phenomenon, often referred to as the "ortho effect," can cause the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This steric hindrance can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid compared to its meta and para isomers. wikipedia.orgkhanacademy.org Consequently, ortho-substituted benzoic acids are generally stronger acids than their non-ortho-substituted counterparts. wikipedia.orgquora.com
The Role of Fluorine in Modulating Aromatic Reactivity and Properties
The inclusion of fluorine atoms into aromatic systems dramatically alters their electronic and steric nature. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com This effect is particularly pronounced when multiple fluorine atoms are present. numberanalytics.com Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution. wyzant.com The presence of fluorine can also enhance the stability of the molecule by increasing its resistance to oxidation. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine can impact physical properties and has been explored for its potential in creating more metabolically stable pharmaceutical compounds. nih.govnih.gov
Influence of Basic Amino Groups on Aromatic Systems
The amino group (-NH2) and its derivatives, such as the dimethylamino group (-N(CH3)2), are generally electron-donating groups. youtube.com This property increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. rsc.org However, the basicity of aromatic amines is considerably weaker than that of aliphatic amines. jove.com This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, making them less available for protonation. jove.com The presence of other substituents on the ring can further modify this basicity; electron-withdrawing groups decrease it, while electron-donating groups increase it. youtube.comjove.com
Contextualizing 2-(Dimethylamino)-6-fluorobenzoic Acid within Contemporary Organic Synthesis
This compound is a fascinating molecule that embodies the principles discussed above. It features a carboxylic acid group, an electron-donating dimethylamino group, and an electron-withdrawing fluorine atom, all in an ortho arrangement on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. For instance, related compounds like 2-amino-3-fluorobenzoic acid are crucial for synthesizing indole (B1671886) derivatives with therapeutic applications. orgsyn.org Similarly, 2-bromo-6-fluoroaniline, which can be synthesized from 2-bromo-6-fluorobenzoic acid, is an important intermediate for certain antiviral medications. google.com The specific arrangement of substituents in this compound provides a scaffold for creating a variety of complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUCKPINIGJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of Dimethylamino Fluorobenzoic Acid Systems
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives such as esters, amides, and acyl halides.
The conversion of 2-(Dimethylamino)-6-fluorobenzoic acid to its corresponding esters can be achieved through several established synthetic protocols. The choice of method often depends on the scale of the reaction and the sensitivity of the substrates.
Standard Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a fundamental approach. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, specific coupling agents or alternative procedures are employed. The Shiina esterification, for instance, uses 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form esters under gentle conditions, which is advantageous for complex molecules. organic-chemistry.orgbeilstein-journals.org
Recent research has also highlighted modern catalytic methods. For example, N-fluorobenzenesulfonimide (NFSi) has been effectively used as a metal-free catalyst for the direct esterification of various aryl carboxylic acids under microwave irradiation, significantly reducing reaction times. mdpi.com Another approach involves using heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, to facilitate the esterification of fluorinated aromatic carboxylic acids with methanol (B129727). researchgate.netrsc.org
| Method | Key Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (serves as solvent and reagent), strong acid catalyst (e.g., H₂SO₄) | Heating/reflux | A classic, equilibrium-driven reaction. masterorganicchemistry.com |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP (catalyst), base (e.g., triethylamine) | Room temperature | High-yield method suitable for acid-sensitive substrates. organic-chemistry.org |
| NFSi Catalysis | Alcohol, N-fluorobenzenesulfonimide (NFSi) (catalyst) | Microwave irradiation, ~120 °C | A rapid, metal-free catalytic method. mdpi.com |
| Heterogeneous Catalysis | Methanol, UiO-66-NH₂ (catalyst) | Heating, ~150 °C | Utilizes a reusable solid catalyst. researchgate.net |
The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry, often accomplished using coupling reagents to activate the carboxyl group for attack by an amine. This process is highly relevant for producing 2-(Dimethylamino)-6-fluorobenzamide. chemicalbridge.co.ukchemscene.com
The most common strategy involves the in situ formation of an activated ester or other reactive intermediate. This is achieved by treating the carboxylic acid with a coupling reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by the addition of the desired amine. bachem.com A vast array of coupling reagents has been developed, primarily phosphonium (B103445) or aminium salts, which offer high efficiency and minimize side reactions. sigmaaldrich.com Reagents like HATU, HBTU, and PyBOP are widely used and generate reactive intermediates that readily couple with amines to form the stable amide bond. bachem.comsigmaaldrich.com
| Coupling Reagent Class | Examples | Activating Group Formed | Common Base |
|---|---|---|---|
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | DIPEA, NMM |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | OBt or OAt esters | DIPEA, NMM |
| Carbodiimides | EDC, DIC | O-acylisourea | Often used with additives like HOBt or Oxyma |
| Oxyma-Based | COMU, PyOxim | Oxyma esters | DIPEA, NMM |
Conversion of the carboxylic acid to a more reactive acyl halide, such as 2-(Dimethylamino)-6-fluorobenzoyl chloride, represents a classical activation strategy. Acyl halides are highly electrophilic intermediates that react readily with a wide range of nucleophiles.
A standard and effective method for this transformation is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609), followed by heating under reflux. prepchem.com The resulting acyl chloride is a versatile synthetic intermediate. It can react rapidly with alcohols to form esters and with amines to form amides, often without the need for a coupling reagent or catalyst, although a base is typically added to scavenge the HCl byproduct. It can also be used in Friedel-Crafts acylation reactions to form new carbon-carbon bonds. The direct conversion of acid fluorides to amides has also been demonstrated using specialized reagents like germanium amides. rsc.org
Aromatic Substitution Patterns
Reactions occurring directly on the benzene ring are governed by the electronic properties of the existing substituents: the dimethylamino, fluoro, and carboxyl groups.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π system of the benzene ring. masterorganicchemistry.com The regiochemical outcome is determined by the combined directing effects of the substituents already present. uci.edu
Dimethylamino Group (-N(CH₃)₂): This group is a powerful activator and an ortho, para-director. Its nitrogen atom donates significant electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack, particularly when the charge is located ortho or para to the substituent. uci.edulibretexts.org
Fluorine Atom (-F): The fluorine atom is a deactivator but an ortho, para-director. It is strongly electron-withdrawing by induction, which deactivates the ring towards attack. However, it can donate electron density through resonance via its lone pairs, which preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions. uci.edu
Carboxylic Acid Group (-COOH): This group is a strong deactivator and a meta-director due to its electron-withdrawing nature through both induction and resonance.
In this compound, the directing effects are competitive. The -N(CH₃)₂ group at position C2 is the most powerful activating group and will dominate the reaction's regioselectivity. It strongly directs incoming electrophiles to its ortho position (C3) and its para position (C5). The -F group at C6 also directs ortho/para, reinforcing the C5 position (para to F). The -COOH group at C1 directs meta to itself, which also points to positions C3 and C5. The convergence of these directing effects strongly favors electrophilic substitution at the C3 and C5 positions , with the C5 position often being the major product due to reduced steric hindrance from the adjacent dimethylamino group.
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is typically feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com
In the case of this compound, the presence of the powerful electron-donating dimethylamino group makes the aromatic ring electron-rich. This electronic character strongly disfavors the formation of the anionic Meisenheimer complex required for a traditional SₙAr mechanism, making the displacement of the fluorine atom very difficult under classical conditions. nih.gov
However, modern synthetic methods have been developed to overcome this limitation. Recent research has shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes. nih.gov This process, which proceeds through a cation radical intermediate, allows for the substitution of fluorine with various nucleophiles, including amines and carboxylic acids, under mild conditions. nih.gov Therefore, while classical SₙAr is challenging for this substrate, catalytic pathways provide a viable route for the functionalization of the fluorinated position.
Ortho-Substituent Interactions and Their Impact on Reactivity
The reactivity of this compound is fundamentally influenced by the "ortho effect," a phenomenon where adjacent substituents uniquely alter a molecule's properties through a combination of steric and electronic interactions. quora.comlibretexts.orgyoutube.com In this specific molecule, both the fluorine atom and the dimethylamino group are positioned ortho to the carboxylic acid function, leading to a complex interplay that defines its acidic character and reaction pathways.
Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid. libretexts.org This is often attributed to steric hindrance, where the bulky ortho group forces the carboxylic acid group to twist out of the plane of the benzene ring. youtube.comkhanacademy.org This "Steric Inhibition of Resonance" disrupts the delocalization of electrons between the carboxyl group and the aromatic system, stabilizing the carboxylate anion conjugate base and thus increasing acidity. youtube.com
The two ortho substituents in this compound exert opposing electronic effects. The fluorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), which tends to increase acidity by stabilizing the negative charge of the carboxylate anion. libretexts.orgpressbooks.pub Conversely, the dimethylamino group is a strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group by induction. fiveable.melibretexts.org The +R effect increases electron density on the ring and would typically decrease acidity.
However, in the ortho position, the steric bulk of the dimethylamino group likely dominates. rsc.org Studies on 2,6-disubstituted benzoic acid derivatives have shown that significant steric hindrance can prevent the carboxylic acid group from accessing binding sites on transporters, highlighting the profound impact of this substitution pattern. nih.gov Furthermore, computational analyses of 2-dimethylaminobenzoic acid suggest the possibility of an intramolecular hydrogen bond forming between the dimethylamino group and the carboxylic acid proton, which can moderately affect acidity. researchgate.netrsc.org The presence of the additional ortho-fluoro substituent would further complicate these intramolecular interactions. nih.gov The net result is a reactivity profile governed by sterically forced non-planarity, modulated by the combined inductive and resonance effects of the two distinct ortho groups.
Formation of Heterocyclic Systems Incorporating the Benzoic Acid Unit
The structure of this compound, as a derivative of anthranilic acid, makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid functionalities are perfectly positioned for intramolecular cyclization or condensation reactions with other reagents to form fused ring systems.
Ring Annulation Reactions (e.g., Benzoxazinone (B8607429), Quinazolone derivatives)
Ring annulation reactions, particularly those forming benzoxazinones and quinazolones, are common transformations for anthranilic acid derivatives. mdpi.com These heterocyclic cores are present in numerous biologically active molecules. umich.edu
Benzoxazinone Formation: The classical route to benzoxazinones involves the reaction of an anthranilic acid with an acid chloride or anhydride. mdpi.comnih.gov For example, reacting anthranilic acid with benzoyl chloride in pyridine (B92270) yields 2-phenyl-4H-3,1-benzoxazin-4-one. rsc.org This method is directly applicable to this compound, where the amino group would react with an acylating agent, followed by intramolecular cyclization with the carboxylic acid to form the corresponding 8-fluoro-benzoxazinone derivative. Palladium-catalyzed carbonylative cyclization represents a more modern and efficient approach, allowing the synthesis of benzoxazinones from anthranilic acids and aryl bromides under a carbon monoxide atmosphere. umich.eduorganic-chemistry.org
Quinazolone Formation: Quinazolinones can be readily synthesized from the intermediate benzoxazinones. researchgate.net The reaction of a benzoxazinone with an amine or ammonia (B1221849) leads to the opening of the oxazinone ring and subsequent recyclization to form the quinazolinone scaffold. researchgate.net A one-pot synthesis can also be employed, where an anthranilic acid is reacted with an acyl chloride and an amine under microwave irradiation. researchgate.net Furthermore, ruthenium-catalyzed tandem reactions have been developed to transform 2-aminobenzonitriles into quinazolinones, showcasing advanced synthetic strategies in this area. rsc.org Visible-light-catalyzed methods using α-keto acids also provide an environmentally friendly route to quinazolines. rsc.org These diverse synthetic methods could be applied to this compound to generate a variety of 5-fluoro-quinazolone derivatives. organic-chemistry.orgresearchgate.net
| Heterocycle | General Starting Material | Typical Reagents | Key Transformation | Reference |
|---|---|---|---|---|
| Benzoxazinone | Anthranilic Acid | Acid Chlorides, Acid Anhydrides | Acylation followed by intramolecular cyclodehydration | nih.gov, mdpi.com, rsc.org |
| Benzoxazinone | Anthranilic Acid | Aryl Bromide, CO, Pd Catalyst | Palladium-catalyzed carbonylative cyclization | umich.edu |
| Quinazolone | Benzoxazinone | Ammonia, Amines | Ring opening and recyclization | researchgate.net |
| Quinazolone | 2-Aminobenzylamine | α-Keto Acid, Blue LED | Visible-light-mediated condensation and decarboxylation | rsc.org |
Derivatization of the Dimethylamino Group
The dimethylamino group on the this compound molecule offers a site for further chemical modification, distinct from the carboxylic acid function. The reactivity of this tertiary amine is analogous to that of N,N-dimethylaniline. fiveable.me The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. fiveable.menih.gov
Reactions can target the nitrogen atom directly. For example, the dimethylamino group can be oxidized. The reaction of N,N-dimethylaniline with benzoyl peroxide is a complex process that can lead to dealkylation, yielding formaldehyde (B43269) and N-methylaniline derivatives. cdnsciencepub.com The nitrogen can also act as a nucleophile in substitution reactions.
Furthermore, the dimethylamino group can be converted into a quaternary ammonium (B1175870) salt through alkylation with an alkyl halide. alfa-chemistry.com This transformation would significantly alter the electronic properties of the substituent, converting it from a strong electron-donating group into a very strong electron-withdrawing group, which would profoundly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Derivatization can also occur at the methyl groups. Facile proton-transfer reactions can occur from the N,N-dimethylaniline cation radical, suggesting reactivity at the N-methyl protons under certain electrochemical conditions. acs.org While derivatization of the carboxylic acid is a more common strategy in synthesis, reactions involving the dimethylamino group provide an alternative handle for modifying the molecule's structure and properties. Specific derivatization reagents like dimethylformamide dimethyl acetal (B89532) can react with both amino and carboxylic acid groups, potentially leading to N-formyl esters. nih.govanalytik.news
Spectroscopic and Advanced Structural Characterization of 2 Dimethylamino 6 Fluorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(Dimethylamino)-6-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provides a complete picture of its structure and purity.
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its three substituents on the aromatic ring: the electron-donating dimethylamino group [-N(CH₃)₂], the electron-withdrawing and electronegative fluoro group (-F), and the electron-withdrawing carboxylic acid group [-COOH].
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 5 of the benzene (B151609) ring. The chemical shifts (δ) are influenced by the neighboring substituents. The powerful electron-donating -N(CH₃)₂ group will cause a significant upfield shift (to lower ppm values) for the ortho (H-3) and para (H-5) protons, while the electronegative fluorine at position 6 will deshield adjacent protons. The carboxylic acid group at position 2 also contributes to deshielding. The dimethylamino group will present a sharp singlet, integrating to six protons, typically in the range of 2.5-3.0 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, and its position can be concentration-dependent rsc.orglibretexts.org.
Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, providing connectivity information. For instance, H-4 would be expected to appear as a triplet of doublets (td) due to coupling with H-3 and H-5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and the more distant fluorine atom (meta-coupling, ⁴JHF ≈ 1-3 Hz). H-3 and H-5 would appear as complex multiplets due to mutual ortho-coupling and coupling to H-4 and the fluorine atom.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons, one for the carboxylic carbon, and one for the methyl carbons of the dimethylamino group. The chemical shifts are highly sensitive to substituent effects docbrown.info. The carbon atom attached to the fluorine (C-6) will show a large C-F coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly deshielded. The carbon attached to the dimethylamino group (C-2) will also be deshielded. The carboxylic carbon (C=O) typically resonates in the 165-175 ppm region docbrown.inforsc.org. The two methyl carbons of the dimethylamino group will appear as a single peak around 40-45 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound Note: These are estimated values based on substituent effects on analogous aromatic compounds. Actual experimental values may vary.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| H-3 | ¹H NMR | 6.5 - 6.8 | Multiplet |
| H-4 | ¹H NMR | 7.2 - 7.5 | Triplet of doublets (td), ³JHH ≈ 7-9, ⁴JHF ≈ 1-3 |
| H-5 | ¹H NMR | 6.6 - 6.9 | Multiplet |
| N(CH₃)₂ | ¹H NMR | 2.5 - 3.0 | Singlet (s) |
| COOH | ¹H NMR | >10 | Broad singlet (br s) |
| C-1 | ¹³C NMR | ~120 | Doublet (d), JCF ≈ 5-10 |
| C-2 | ¹³C NMR | ~150 | Singlet (s) |
| C-3 | ¹³C NMR | ~110 | Doublet (d), JCF ≈ 20-25 |
| C-4 | ¹³C NMR | ~130 | Singlet (s) |
| C-5 | ¹³C NMR | ~115 | Doublet (d), JCF ≈ 3-5 |
| C-6 | ¹³C NMR | ~160 | Doublet (d), ¹JCF ≈ 240-260 |
| C=O | ¹³C NMR | 165 - 175 | Singlet (s) |
| N(CH₃)₂ | ¹³C NMR | 40 - 45 | Singlet (s) |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range azom.comhuji.ac.il. The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The presence of the ortho-dimethylamino group, an electron-donating group, is expected to shield the fluorine nucleus, shifting its resonance upfield compared to fluorobenzene (B45895) (-113.15 ppm vs CFCl₃) spectrabase.com. The chemical shift for 2-fluorobenzoic acid has been reported, and the addition of the dimethylamino group will further influence this position chemicalbook.com. The signal will likely appear as a multiplet due to coupling with the aromatic protons, primarily the ortho-proton H-5 (³JHF) and the meta-proton H-4 (⁴JHF).
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks youtube.com. For this compound, cross-peaks would be observed between the adjacent aromatic protons H-3, H-4, and H-5, confirming their connectivity in the spin system. No correlation would be seen for the singlet from the dimethylamino protons or the carboxylic acid proton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of each protonated carbon atom by correlating the signals from the ¹H spectrum to the ¹³C spectrum. For example, the proton signal for H-4 would show a cross-peak to the signal for the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH) researchgate.net. Key expected correlations for this compound would include:
The methyl protons [-N(CH₃)₂] showing a cross-peak to the C-2 carbon.
The aromatic proton H-5 showing correlations to C-1, C-3, and C-6.
The aromatic proton H-3 showing correlations to C-1, C-2, and C-5.
These long-range correlations are instrumental in confirming the substitution pattern on the aromatic ring.
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself bipm.org. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
To determine the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., benzoic acid, maleic acid, or 3,5-bis(trifluoromethyl)benzoic acid) in a deuterated solvent bipm.orgbipm.orgotsuka.co.jpnist.gov. By comparing the integral of a well-resolved signal from the analyte (such as the dimethylamino singlet) with a signal from the internal standard, the mass fraction purity can be calculated with high precision and accuracy.
Furthermore, qNMR can be used to monitor the progress of a reaction, such as the synthesis of this compound. By taking aliquots from the reaction mixture over time and acquiring ¹H NMR spectra, the relative integrals of signals corresponding to the starting materials and the product can be used to determine the reaction kinetics and final conversion rate.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the scattering of light from bonds with a changing polarizability ijtsrd.com. Together, they provide a detailed fingerprint of the functional groups present in this compound.
The vibrational spectra of substituted benzoic acids are well-documented ijtsrd.comresearchgate.netresearchgate.netresearchgate.netnih.gov. The key functional groups in this compound give rise to characteristic bands.
Carboxylic Acid Group: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This leads to several distinct vibrational modes:
O-H Stretch: A very broad and strong absorption in the FTIR spectrum, typically spanning from 2500 to 3300 cm⁻¹, arising from the hydrogen-bonded hydroxyl group ucl.ac.uk.
C=O Stretch: An intense, sharp absorption in the FTIR spectrum, usually found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acid dimers. This band is also strong in the Raman spectrum ijtsrd.com.
C-O Stretch and O-H Bend: Coupled vibrations appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. An out-of-plane O-H bend is also characteristic, appearing as a broad band around 920 cm⁻¹.
Fluoro Group:
C-F Stretch: The C-F stretching vibration for aromatic fluorides typically gives rise to a strong band in the FTIR spectrum in the range of 1200-1300 cm⁻¹.
Dimethylamino Group:
C-N Stretch: The C-N stretching vibration is expected to produce a band of medium to strong intensity in the region of 1310-1360 cm⁻¹ for aromatic tertiary amines.
C-H Bends: The methyl groups will show characteristic symmetric and asymmetric bending vibrations around 1380 cm⁻¹ and 1450 cm⁻¹, respectively.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Carboxylic Acid (Dimer) | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong | Strong |
| Aromatic Ring | C=C stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong | Medium-Strong |
| Dimethylamino | C-H bend (asymmetric) | ~1450 | Medium | Medium |
| Carboxylic Acid | C-O stretch / O-H bend | 1400 - 1440 | Medium | Weak |
| Dimethylamino | C-N stretch | 1310 - 1360 | Medium-Strong | Medium |
| Fluoro Group | C-F stretch | 1200 - 1300 | Strong | Weak |
| Carboxylic Acid (Dimer) | O-H out-of-plane bend | ~920 | Medium, Broad | Weak |
Analysis of Intramolecular Hydrogen Bonding Signatures
The structure of this compound, featuring a carboxylic acid group and a dimethylamino group in ortho positions on a benzene ring, creates a favorable geometry for the formation of an intramolecular hydrogen bond. This non-covalent interaction typically occurs between the hydrogen atom of the carboxylic acid's hydroxyl group (-COOH) and the lone pair of electrons on the nitrogen atom of the dimethylamino group (-N(CH₃)₂). Such an interaction leads to the formation of a stable six-membered quasi-ring, which significantly influences the molecule's conformation and spectroscopic properties.
Spectroscopic techniques are pivotal in detecting and characterizing these intramolecular hydrogen bonds. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift of the proton involved in the hydrogen bond (the hydroxyl proton) is a key indicator. Protons engaged in strong intramolecular hydrogen bonding are typically deshielded and resonate at a significantly higher chemical shift (downfield) compared to those that are not. For analogous compounds, NH proton chemical shifts can reach as high as 15.8 ppm when bonded to a strong acceptor.
The presence and strength of such bonds can be further probed by temperature and solvent-dependent NMR studies. The chemical shift of a proton involved in a robust intramolecular hydrogen bond shows less dependence on temperature changes compared to a proton involved in intermolecular hydrogen bonding. Similarly, its chemical shift is less affected by the hydrogen-bonding capacity of the solvent, as the internal bond is less likely to be disrupted by solvent molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the nominal molecular weight of the compound. For this compound (C₉H₁₀FNO₂), the nominal molecular weight is 183 g/mol .
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include:
Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion [M-17]⁺. For the target compound, this would correspond to an ion at m/z 166.
Loss of the carboxyl group (•COOH): This fragmentation leads to an ion corresponding to the aromatic ring structure [M-45]⁺. In this case, it would produce a fragment at m/z 138.
Decarboxylation (loss of CO₂): The loss of a neutral carbon dioxide molecule can occur, resulting in an [M-44]⁺ ion at m/z 139.
The presence of the dimethylamino and fluoro substituents will also influence the fragmentation pattern. For instance, cleavage of a methyl group from the dimethylamino moiety could lead to an [M-15]⁺ ion. The specific fragmentation pattern serves as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of a molecule's mass, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.
For this compound, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
| Atom | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 183.069857 |
The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value. A close match (typically within a few parts per million, ppm) confirms the molecular formula C₉H₁₀FNO₂ and rules out other potential formulas that might have the same nominal mass.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For a molecule like this, a crystal structure would provide invaluable information on its conformation, bond lengths, bond angles, and the nature of its intermolecular interactions. For the related compound 2-Chloro-6-fluorobenzoic acid, analysis revealed that the carboxylic acid group is twisted out of the plane of the phenyl ring by 47.83°. A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho substituents.
Conformation and Torsion Angle Analysis
A key conformational feature of this compound, which would be precisely determined by X-ray crystallography, is the planarity of the molecule. Steric hindrance between the bulky dimethylamino and carboxylic acid groups at the ortho positions, along with the fluorine atom, would likely force the carboxylic acid and dimethylamino groups to twist out of the plane of the benzene ring.
The extent of this twisting is quantified by torsion angles (dihedral angles). Important torsion angles for this molecule would include:
The angle defining the orientation of the carboxylic acid group relative to the ring (e.g., C(1)-C(2)-C(carboxyl)-O).
The angle defining the orientation of the dimethylamino group relative to the ring (e.g., C(1)-C(6)-N-C(methyl)).
Analysis of these angles would reveal the molecule's preferred solid-state conformation, which is a balance between steric repulsion and the stabilizing effect of the intramolecular hydrogen bond.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonds, Halogen Bonds)
In the solid state, molecules of this compound would arrange themselves into a regular crystal lattice. The specific arrangement, or crystal packing, is governed by a network of intermolecular interactions. While the intramolecular hydrogen bond is a dominant feature of the single molecule, intermolecular forces dictate the bulk properties of the crystal.
Based on the functional groups present, several types of interactions would be anticipated:
Hydrogen Bonds: Although the primary hydrogen bond is intramolecular, weaker intermolecular C-H···O or C-H···F hydrogen bonds could play a significant role in the crystal packing, linking molecules together.
π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.
Halogen Bonds: The fluorine atom could potentially act as a halogen bond acceptor, interacting with electrophilic regions on neighboring molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, partitioning the crystal space into regions where the electron density of the pro-molecule dominates that of the pro-crystal.
By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.
Computational and Theoretical Investigations of Dimethylamino Fluorobenzoic Acid Systems
Quantum Chemical Calculation Methods
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of systems. rsc.org In DFT, the electronic energy of a molecule is determined from its electron density.
For 2-(Dimethylamino)-6-fluorobenzoic acid, DFT calculations, often employing functionals like B3LYP, are used to perform geometry optimization. nih.govnih.gov This process determines the lowest energy arrangement of the atoms in the molecule, providing a detailed three-dimensional structure with precise bond lengths, bond angles, and dihedral angles. The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results. nih.gov
Beyond geometry, DFT is instrumental in calculating various electronic properties, including the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. nih.gov
While DFT is widely used, other quantum chemical methods also play a significant role. Ab initio methods, Latin for "from the beginning," are based solely on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. However, HF does not fully account for electron correlation, which can be a limitation.
To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed. These methods incorporate electron correlation, leading to more accurate energy and property predictions, albeit at a higher computational cost.
Semi-empirical methods, such as those in the PMx series (e.g., PM6, PM7), offer a computationally less expensive alternative. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or high-level ab initio methods, they are useful for very large molecules or for preliminary, high-throughput screening of molecular properties.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound, specifically the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring, allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.org For this compound, a relaxed PES scan can be performed by systematically rotating key dihedral angles and calculating the energy at each step. This process helps in locating the global minimum energy conformer as well as other local minima. researchgate.net The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the relative populations of different conformations at a given temperature. researchgate.net
Table 1: Illustrative Data from a Potential Energy Surface Scan of a Substituted Benzoic Acid
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 (Global Minimum) |
| 90 | 1.2 |
| 120 | 3.0 |
| 150 | 4.5 |
| 180 | 5.0 (Local Maximum) |
This table is for illustrative purposes and does not represent actual calculated data for this compound.
Electronic Structure Descriptors
From the calculated electronic structure, several key descriptors can be derived to quantify the reactivity and electronic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org Conversely, a small gap indicates that the molecule is more polarizable and reactive.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table contains representative values and does not reflect actual calculated data for this compound.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netavogadro.cc The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the dimethylamino group, and positive potential around the acidic hydrogen of the carboxyl group.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, orbital interactions, and stability. nih.gov For aromatic systems like this compound, NBO analysis elucidates the delocalization of electrons, which is crucial for understanding the molecule's electronic properties and reactivity.
In systems containing both electron-donating groups, such as the dimethylamino group, and electron-withdrawing groups, like the carboxylic acid and fluorine atom, significant electronic interactions are expected. The lone pair of electrons on the nitrogen atom of the dimethylamino group can delocalize into the π-system of the benzene ring. This delocalization, a form of hyperconjugation, contributes to the stability of the molecule.
Theoretical studies on similar molecules, such as p-N,N-(dimethylamino)benzoic acid, have utilized Density Functional Theory (DFT) to analyze their electronic structure. researchgate.net In such systems, NBO analysis typically reveals strong interactions between the lone pair orbitals of the nitrogen (n_N) and the antibonding π* orbitals of the aromatic ring (π_C-C). This n → π delocalization increases the electron density within the ring and affects the bond characteristics, often leading to a more planar geometry of the amino group with respect to the ring to maximize this overlap.
Furthermore, the fluorine atom, being highly electronegative, exerts a strong inductive effect (-I), withdrawing electron density through the sigma framework. However, it also possesses lone pairs that can participate in p-π conjugation (+M effect), donating electron density back to the ring. NBO analysis can quantify the energetic contributions of these opposing effects. The stability of the molecule arises from a balance of these electronic delocalizations, including those involving the carbonyl group of the carboxylic acid. The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of this stability in the form of stabilization energies (E(2)).
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N | π(C-C) (ring) | > 50 | Strong n → π delocalization |
| LP(2) F | π(C-C) (ring) | ~ 5-10 | Moderate p-π conjugation |
| π(C=C) (ring) | π(C=O) | ~ 20-30 | π-conjugation with carboxyl group |
| σ(C-F) | σ*(C-N) | < 5 | σ-framework polarization |
Note: This table is illustrative and based on typical values from computational studies of analogous aromatic compounds. Actual values would require specific DFT and NBO calculations for this compound.
Spectroscopic Property Prediction and Comparison with Experimental Data
Computational chemistry allows for the prediction of spectroscopic data, such as vibrational (infrared) and Nuclear Magnetic Resonance (NMR) spectra. These simulations, often performed using DFT methods, are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic features. conicet.gov.ardntb.gov.ua
Simulated Vibrational Spectra and NMR Chemical Shifts
Vibrational Spectra: The simulation of the infrared (IR) spectrum of this compound would involve optimizing the molecular geometry and calculating the vibrational frequencies and their corresponding intensities. The presence of specific functional groups gives rise to characteristic absorption bands. For instance, the O-H stretch of the carboxylic acid would appear as a broad band, typically in the range of 2500-3300 cm⁻¹, while the C=O stretch would be a sharp, intense peak around 1700-1750 cm⁻¹. The C-N stretching of the dimethylamino group and the C-F stretching would also have characteristic frequencies. The exact positions of these bands are influenced by the electronic effects of the substituents and any intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the fluorine atom or the dimethylamino group. Comparing the simulated spectrum with experimental data for related compounds, like 2-amino-6-fluorobenzoic acid, can help validate the computational model. chemicalbook.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The chemical environment of each nucleus, determined by the surrounding electron density, dictates its resonance frequency. For this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the dimethylamino group would appear as a singlet, and its chemical shift would be indicative of the degree of its electronic participation with the aromatic ring. Similarly, the chemical shifts of the aromatic carbons would be sensitive to the electron-donating and -withdrawing nature of the substituents. The carbon attached to the fluorine atom would show a large C-F coupling constant. Simulated spectra for the closely related 2-amino-6-fluorobenzoic acid are available and can serve as a benchmark. bmrb.io
Table 2: Predicted vs. Experimental NMR and IR Data for Analogous Compounds
| Spectrum Type | Functional Group/Atom | Predicted Shift/Frequency (Analog) | Experimental Shift/Frequency (Analog) | Reference |
| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm | 6.7-7.5 ppm | chemicalbook.com |
| ¹³C NMR | Carboxylic Carbon | ~170 ppm | ~168 ppm | rsc.org |
| IR | C=O Stretch | 1720 cm⁻¹ | 1715 cm⁻¹ | rsc.org |
| IR | O-H Stretch | 3000 cm⁻¹ (broad) | 2980 cm⁻¹ (broad) | rsc.org |
Analysis of Intra- and Intermolecular Interactions
The structure, properties, and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. nih.gov These interactions can be studied computationally to understand their thermodynamics and kinetics.
Hydrogen Bonding Thermodynamics and Kinetics
A prominent intramolecular interaction in this compound is the potential for hydrogen bonding. The proton of the carboxylic acid group can form a hydrogen bond with the electronegative fluorine atom or the nitrogen of the dimethylamino group. The relative stability of these conformers can be assessed by calculating their energies.
In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. The thermodynamics of this dimerization can be computationally investigated by calculating the binding energy of the dimer and the associated changes in enthalpy and entropy. The kinetics of hydrogen bond formation and cleavage are also accessible through computational methods like molecular dynamics simulations, which can provide insights into the dynamic behavior of these interactions in solution or in the solid state. ox.ac.uk
Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking, Spodium and Tetrel Bonds)
Beyond classical hydrogen bonding, a range of other non-covalent interactions can play a role in the supramolecular assembly of this compound. researchgate.net
Halogen Bonding: The fluorine atom in this compound, while being a weak halogen bond donor, can still participate in such interactions, particularly with strong Lewis bases.
π-Stacking: The aromatic ring allows for π-stacking interactions, where the π-electron clouds of adjacent molecules interact favorably. These interactions are crucial in stabilizing the crystal lattice of many aromatic compounds. Computational studies on related systems have shown that π-stacking can significantly influence their solid-state structures. researchgate.net
Spodium and Tetrel Bonds: While less common, the potential for other types of non-covalent interactions exists. Tetrel bonds involve a Group 14 element (like carbon) acting as a Lewis acid. In this molecule, the carbon atoms of the aromatic ring could potentially engage in such interactions. Spodium bonds are a type of non-covalent interaction involving Group 12 elements and are not directly applicable here. The exploration of these more exotic interactions often requires specialized computational approaches.
Future Research Directions and Emerging Applications in Advanced Chemistry Non Clinical
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the creation of materials with specific optical or electronic properties. While research into the asymmetric synthesis of derivatives of 2-(Dimethylamino)-6-fluorobenzoic acid is still a nascent field, the potential is significant. Chiral fluorinated aromatic compounds are highly sought after as precursors and intermediates. For instance, related fluorinated benzoic acid building blocks are pivotal in the synthesis of complex active pharmaceutical ingredients. ossila.com
Future research is anticipated to focus on establishing synthetic pathways to chiral derivatives where the stereocenter is introduced either in the side chain or by resolving atropisomers, which may arise due to restricted rotation around the aryl-carbonyl or aryl-nitrogen bond. Potential strategies include:
Catalytic Asymmetric Hydrogenation: Reduction of a corresponding unsaturated derivative using chiral catalysts to create stereocenters.
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to the molecule to direct stereoselective reactions.
Enzymatic Resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture of a this compound derivative.
The development of these routes would provide access to a new library of chiral building blocks for advanced materials science and agrochemical research.
Exploration of Novel Catalytic Transformations Involving the Compound
The electronic nature of this compound makes it an intriguing substrate and potential ligand for various catalytic reactions. The presence of both a nucleophilic nitrogen and ortho-fluorine substitution can influence reactivity in metal-catalyzed cross-coupling reactions.
Future investigations may explore its utility in:
C-H Activation: The directing-group potential of the carboxylic acid and dimethylamino groups could be harnessed for regioselective C-H functionalization, enabling the efficient construction of more complex substituted aromatic systems.
Photoredox Catalysis: The dimethylamino moiety suggests susceptibility to oxidation, making the compound a candidate for reactions initiated by single-electron transfer under photoredox conditions.
Ligand Development: The compound itself, or its derivatives, could serve as a ligand for transition metals. The hard oxygen and fluorine atoms, combined with the softer nitrogen atom, offer multiple coordination modes. This could lead to the development of catalysts with unique reactivity or selectivity, analogous to how other benzoic acid derivatives are used to prepare specialized agents. chemicalbook.com Research into automated Suzuki–Miyaura cross-couplings has demonstrated the utility of complex building blocks in modern catalysis. synplechem.com
Integration into Flow Chemistry and Automation Platforms
The paradigm of chemical synthesis is shifting towards continuous flow and automated platforms, which offer enhanced safety, reproducibility, and scalability. beilstein-journals.org this compound and its derivatives are well-suited for integration into these modern synthetic workflows.
Emerging applications in this domain include:
Automated Library Synthesis: Utilizing automated synthesizers to rapidly produce a large number of amides, esters, or other derivatives from this compound. synplechem.com These libraries are invaluable for screening in materials discovery and agrochemical development.
Continuous Flow Reactions: Developing multi-step continuous flow processes where this compound is a key starting material. This approach allows for the safe handling of hazardous reagents and the telescoping of synthetic sequences without intermediate isolation. mdpi.com
On-Demand Synthesis: Integration into platforms that allow for the on-demand synthesis of specific derivatives, which is particularly useful for rapid prototyping of functional molecules. Automated systems for the synthesis of complex molecules like oligomers and radiolabeled probes are becoming increasingly sophisticated and could be adapted for this compound. nih.govresearchgate.net
Design of Probes for Advanced Imaging Techniques (Non-Biological)
The photophysical properties of N,N-dimethylaminobenzoic acid derivatives make them attractive candidates for the development of fluorescent probes. The parent structure is known to exhibit interesting fluorescence behavior, including the formation of a twisted intra-molecular charge transfer (TICT) state in polar solvents, leading to a large Stokes shift and solvatochromism. researchgate.net
The introduction of a fluorine atom in this compound can further modulate these properties. Future research could focus on designing probes for materials science applications, such as:
Solvatochromic Dyes: Creating probes that change their fluorescence color in response to the polarity of their environment. These could be used to map the polarity of polymer films, microfluidic devices, or solvent mixtures.
Viscosity Sensors: Designing molecular rotors whose fluorescence quantum yield is sensitive to the viscosity of the surrounding medium.
Probes for Metal Ion Sensing: Functionalizing the carboxylic acid group to create a binding site for specific metal ions, with the fluorophore signaling the binding event through a change in its fluorescence. The photophysical properties of related aminocinnamic acids and their derivatives have been studied, providing a basis for comparison. researchgate.net
Contribution to the Development of Functional Organic Frameworks and Materials
Metal-Organic Frameworks (MOFs) and other porous crystalline materials have garnered immense interest for their applications in gas storage, separation, and catalysis. The organic linkers used to build these frameworks are critical in defining their structure and function. Fluorinated benzoic acids are known to act as effective modulators in MOF synthesis, influencing the formation of specific metal cluster nodes and framework topologies. researchgate.net
This compound offers unique potential as a "designer" linker or modulator in this field.
Multifunctional Linkers: The compound possesses three distinct functional sites: the carboxylate for linking metal ions, the fluorine atom for tuning electronic properties and framework-guest interactions, and the dimethylamino group.
Introducing Basicity: The dimethylamino group can introduce basic Lewis or Brønsted sites directly into the framework's pores. This is highly desirable for applications in heterogeneous catalysis, such as Knoevenagel condensations or CO2 capture.
Hierarchical Pore Design: As a modulator, it could compete with primary linkers during synthesis to control defect formation or introduce hierarchical porosity, which can enhance performance in catalytic applications. researchgate.net
The strategic incorporation of this compound into organic frameworks could lead to a new generation of functional materials with precisely engineered properties.
Q & A
Q. What are the optimal synthetic routes for 2-(Dimethylamino)-6-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A common approach starts with 2-chloro-6-fluorobenzoic acid (precursor) reacting with dimethylamine under basic conditions. Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : 80–100°C improves reaction kinetics without decomposition.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields.
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization requires iterative adjustments to stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and dimethylamino protons (δ 2.8–3.2 ppm).
- ¹³C NMR : Confirms carboxylic acid (δ ~170 ppm) and quaternary carbons.
- ¹⁹F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic F).
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
X-ray crystallography (as in ) resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the electronic effect of the dimethylamino group influence the acidity and reactivity of 6-fluorobenzoic acid derivatives?
Methodological Answer: The electron-donating dimethylamino group reduces carboxylic acid acidity (higher pKa vs. unsubstituted benzoic acid) by resonance stabilization. This impacts reactivity:
- Coupling Reactions : Lower acidity may require stronger activating agents (e.g., EDCI/DMAP) for amide formation.
- Substitution Reactions : The group directs electrophilic substitution to specific ring positions. Computational studies (DFT) can quantify electronic effects and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Control variables (pH, temperature, solvent) across studies.
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
- Structural Analog Comparison : Compare with derivatives (e.g., 2-(4-Ethylphenyl)-6-fluorobenzoic acid) to identify structure-activity relationships (SAR). highlights enzyme inhibition variability due to substituent effects .
Q. How can computational modeling predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on hydrogen bonds between the carboxylic acid and active-site residues.
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
- QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with inhibition constants (Ki). ’s enzyme interaction studies provide baseline data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
